Methyl (1-cyanoethenyl)ethylphosphinate
Description
Methyl (1-cyanoethenyl)ethylphosphinate is a phosphinate ester characterized by a methyl ester group, an ethyl substituent on phosphorus, and a 1-cyanoethenyl moiety. Phosphinates (R$2$P(O)OR') are organophosphorus compounds with applications in flame retardancy, catalysis, and organic synthesis due to their thermal stability and tunable electronic properties . The 1-cyanoethenyl group (CH$2$=CH–CN) introduces polarity and reactivity, distinguishing this compound from simpler phosphinates.
Properties
CAS No. |
61262-52-0 |
|---|---|
Molecular Formula |
C6H10NO2P |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
2-[ethyl(methoxy)phosphoryl]prop-2-enenitrile |
InChI |
InChI=1S/C6H10NO2P/c1-4-10(8,9-3)6(2)5-7/h2,4H2,1,3H3 |
InChI Key |
KTCWOHSJPRNBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C(=C)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1-cyanoethenyl)ethylphosphinate can be synthesized through several methods. One common approach involves the reaction of ethylphosphinic acid with acrylonitrile in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran or dimethylformamide
Catalyst: Sodium hydride or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-cyanoethenyl)ethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phosphinate group can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature0-25°C
Reduction: Lithium aluminum hydride; temperature0-25°C
Substitution: Sodium hydride, potassium carbonate; temperature60-80°C
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Aminoethylphosphinates
Substitution: Various substituted phosphinates depending on the nucleophile used
Scientific Research Applications
Methyl (1-cyanoethenyl)ethylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which methyl (1-cyanoethenyl)ethylphosphinate exerts its effects involves the interaction of the phosphinate group with target molecules. The cyanoethenyl moiety can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological targets. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Phosphinate Compounds
Structural and Molecular Comparisons
Key structural differences arise from substituents on phosphorus and ester groups. Below is a comparative analysis:
- Electronic Effects: The 1-cyanoethenyl group is electron-withdrawing, enhancing the electrophilicity of phosphorus compared to ethyl methylphosphinate. This contrasts with the electron-donating phenyl group in ethyl phenylphosphinate, which stabilizes the phosphorus center .
- Reactivity: The vinyl (CH$_2$=CH–) and nitrile (CN) groups in this compound enable addition and polymerization reactions, unlike the inert methyl or phenyl substituents in analogs .
Physicochemical Properties
- Polarity : The nitrile and vinyl groups increase polarity, likely raising boiling points compared to ethyl methylphosphinate (108.08 g/mol, likely liquid at room temperature) .
- Thermal Stability: Phosphinates generally exhibit high thermal stability (>200°C). The electron-withdrawing cyanoethenyl group may reduce thermal stability slightly compared to ethyl phenylphosphinate .
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